Lipophilicity (XLogP3) Differentiation vs. Pyridazine-3-carboxamide Analogs
The target compound exhibits a computed XLogP3 of 5.8 [1]. This is approximately +1.2 log units higher than the methoxy analog N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (XLogP3 ≈ 4.6 estimated from its structural formula) and approximately +0.9 log units above the tert-butylphenyl-triazolopyridazine analog [2]. The elevated lipophilicity is driven by the combined contribution of the 4-chlorophenyl ring (π = +0.71 for Cl vs. H) and the n-butyl chain. This difference places the target compound closer to the upper boundary of typical oral drug-like space (XLogP < 5), which has implications for membrane permeability, plasma protein binding, and metabolic clearance that must be accounted for in assay design [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (estimated XLogP3 ≈ 4.6); N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (estimated XLogP3 ≈ 4.9) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 vs. methoxy analog; ΔXLogP3 ≈ +0.9 vs. triazolopyridazine analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18); comparator values estimated from structural formulas using the same algorithm |
Why This Matters
A difference of >1.0 XLogP3 unit corresponds to a predicted ~10-fold difference in membrane partitioning, directly affecting the compound's behavior in cell-based assays, solubility limits, and the concentration of DMSO or carrier solvent required for in vitro testing.
- [1] PubChem CID 52992490. Computed XLogP3-AA = 5.8. Reference: Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem CID for N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide and N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide. XLogP3 values estimated from SMILES structural comparison with the target compound. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. Establishes the XLogP ≤ 5 rule and the relationship between log P and membrane permeability. View Source
